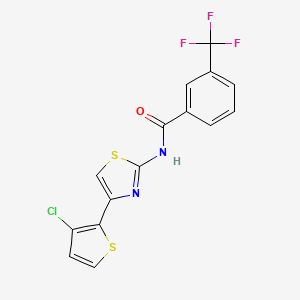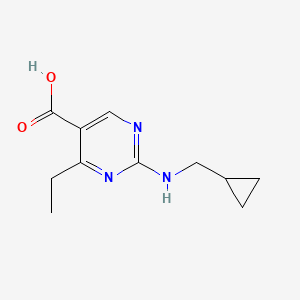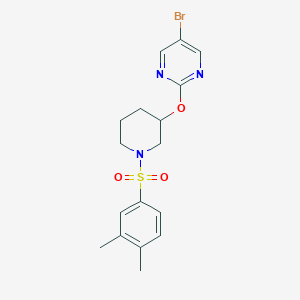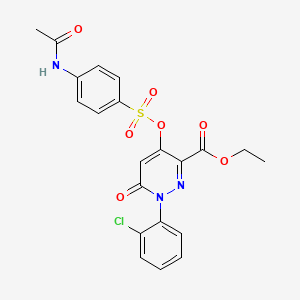![molecular formula C8H11FO2 B2800556 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287280-22-0](/img/structure/B2800556.png)
3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound that belongs to the class of fluoro-bicyclo[1.1.1]pentanes . It has been studied for its physico-chemical properties and its core has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of this compound involves a practical scalable approach that has been developed after more than 20 years of trials . The synthesis involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) have also been reported .Molecular Structure Analysis
The molecular structure of “3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a fluoroethyl group and a carboxylic acid group attached . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” are characterized by divergent reactivities when compared with the non-fluorinated bicyclo[1.1.1]pentane (BCP) analogues . The first successful decarboxylative coupling of BCP-F2 building blocks has been reported via a photoredox mechanism .Aplicaciones Científicas De Investigación
- Anti-Inflammatory Agents : Researchers have incorporated F-BCP into the structure of the anti-inflammatory drug Flurbiprofen , replacing the fluorophenyl ring. This modification aims to enhance drug properties while maintaining efficacy .
- γ-Secretase Inhibitors : A decade ago, F-BCP derivatives were introduced as replacements for phenyl rings in γ-secretase inhibitors. These analogues exhibited improved activity and physicochemical properties, opening up new avenues for drug development .
- F-BCPs are highly popular in academic and industrial research. Chemists have explored their use in supramolecular assemblies, self-assembly processes, and host-guest interactions .
- Metal-Free Homolytic Aromatic Alkylation : Researchers have developed a metal-free protocol for the synthesis of F-BCP building blocks. For instance, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been synthesized using this approach .
- Bridge Functionalization : Despite challenges, efforts have been made to selectively decorate F-BCPs with various functional groups. The BCP scaffold’s unique properties influence reactivity and control conformation .
- Strain-Release Addition of Carbenes : To access F-BCPs, researchers have employed a strain-release addition of carbenes to bicyclo-[1.1.0]butanes. This approach overcame previous difficulties in fluorination and led to successful F-BCP synthesis .
- F-BCP-containing compounds have found utility in various industrial contexts, including materials science, catalysis, and fine chemicals .
- Researchers continue to explore F-BCPs for their unique properties and potential applications beyond the fields mentioned above. The growing interest in these compounds underscores their versatility and significance .
Medicinal Chemistry
Supramolecular Chemistry
Functionalization Strategies
Fluorination Strategies
Industrial Applications
Chemical Biology and Beyond
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Fluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in materials science and drug discovery as valuable bioisosteres . They can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 3-(2-Fluoroethyl)bicyclo[11The bcp motif, to which this compound belongs, is known to add three-dimensional character and saturation to compounds . This can potentially alter the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Fluoroethyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The specific molecular and cellular effects of 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-Fluoroethyl)bicyclo[11The incorporation of a fluorine atom into organic compounds, as is the case with this compound, could dramatically alter the acidity/basicity of the neighboring functional groups . This suggests that the compound’s action could be influenced by the pH of its environment.
Propiedades
IUPAC Name |
3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUAKRPOLNTXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)


![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)


![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)
![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)
![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)
![7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2800489.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)
![5-methyl-N-(4-(trifluoromethoxy)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)
![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)